molecular formula C10H10BrN5OS B15087541 2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide

2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide

Cat. No.: B15087541
M. Wt: 328.19 g/mol
InChI Key: MXFXAIPBLXYVST-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a triazole ring, and an acetohydrazide moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromophenylthiosemicarbazone. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole derivative. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    4-Bromophenylhydrazine: Contains the bromophenyl group but lacks the triazole ring.

    Thiosemicarbazide: Contains the thio and hydrazide groups but lacks the triazole ring.

Uniqueness

2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide is unique due to the combination of the bromophenyl group, triazole ring, and acetohydrazide moiety.

Properties

Molecular Formula

C10H10BrN5OS

Molecular Weight

328.19 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C10H10BrN5OS/c11-7-3-1-6(2-4-7)9-13-10(16-15-9)18-5-8(17)14-12/h1-4H,5,12H2,(H,14,17)(H,13,15,16)

InChI Key

MXFXAIPBLXYVST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)SCC(=O)NN)Br

Origin of Product

United States

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